(Trimethylsilyl)methyl phenoxyacetate
Description
Properties
CAS No. |
74789-39-2 |
|---|---|
Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
trimethylsilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C12H18O3Si/c1-16(2,3)10-15-12(13)9-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
YWZQWOIOMGALAW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Preamble: Research Context and Significance of Trimethylsilyl Methyl Phenoxyacetate
Positioning within Contemporary Organosilicon Chemistry Research
In the broad landscape of modern organosilicon chemistry, (Trimethylsilyl)methyl phenoxyacetate (B1228835) is categorized as a silyl-functionalized ester. Contemporary research in this field is heavily focused on the development of novel silicon-containing reagents, catalysts, and materials with tailored properties. While this specific compound is not a frequent subject of high-profile research, it represents a class of molecules—silylalkyl esters—that are of interest for their potential as protecting groups, synthetic intermediates, and precursors to other valuable organosilicon compounds. The presence of the silicon atom beta to the ester oxygen introduces electronic effects that can influence the reactivity of the carbonyl group and the stability of potential intermediates, a concept of ongoing interest in physical organic chemistry.
Historical Trajectory of Academic Investigations on the Compound
The study of silyl (B83357) esters, in general, has been a continuous area of interest. While there is a documented synthesis for the related compound, Trimethylsilyl (B98337) phenoxyacetate, which can be prepared by refluxing the ammonium (B1175870) salt of phenoxyacetic acid with hexamethyldisilazane (B44280) in the presence of tetrabutylammonium (B224687) bromide in methylene (B1212753) chloride, specific early investigations into the (trimethylsilyl)methyl analogue are not prominent. prepchem.com The development of synthetic methods for creating silicon-carbon bonds and the subsequent functionalization of these moieties have paved the way for the potential synthesis and study of compounds like (Trimethylsilyl)methyl phenoxyacetate.
Fundamental Chemical Principles Underpinning its Reactivity Profile
The reactivity of this compound is governed by several key chemical principles inherent to its structure:
The Ester Functional Group: The ester moiety is susceptible to nucleophilic acyl substitution. Hydrolysis, transesterification, and amidation are characteristic reactions, though the reaction conditions required may be influenced by the presence of the silyl group.
The Trimethylsilylmethyl Group: The silicon atom in the β-position to the ester oxygen can exert a significant electronic influence. The β-silicon effect, or β-silyl effect, is the stabilizing effect of a silicon atom on a carbocation located two atoms away. This stabilization occurs through hyperconjugation, where the σ-electrons of the C-Si bond overlap with the empty p-orbital of the carbocation. This principle suggests that reactions proceeding through a carbocationic intermediate at the methylene carbon adjacent to the silicon would be facilitated.
The Si-C Bond: The silicon-carbon bond is relatively strong and generally stable under many reaction conditions. However, it can be cleaved under specific circumstances, for example, by strong electrophiles or nucleophiles in certain contexts.
Potential for Rearrangement: While less common for this specific structure compared to α-silyl alcohols, the potential for rearrangements, such as a prepchem.comechemi.com- or prepchem.comchemrxiv.org-anionic migration of the silyl group from carbon to oxygen (a variant of the Brook rearrangement), could be a consideration under strongly basic conditions, though this is speculative without experimental data.
Broader Implications for Synthetic Methodologies and Chemical Design
The structural features of this compound suggest several broader implications for synthetic chemistry:
Protecting Group Chemistry: The (trimethylsilyl)methyl group could potentially serve as a protecting group for the carboxylic acid functionality of phenoxyacetic acid. The stability of this group and the conditions required for its cleavage would determine its utility in this regard.
Precursor to Other Organosilicon Compounds: This compound could act as a building block for the synthesis of more complex organosilicon molecules. For instance, modification of the phenoxy ring or transformation of the ester group could lead to novel structures with potential applications in materials science or medicinal chemistry.
Controlled Release Applications: The hydrolysis of the ester bond could be tailored by modifying the electronic environment of the silicon atom or the phenoxy ring, potentially allowing for the controlled release of phenoxyacetic acid or its derivatives.
Detailed Research Findings
Specific, in-depth research findings on this compound are scarce. However, based on the principles of organosilicon chemistry and data from analogous compounds, we can infer its likely properties and behavior.
Synthesis and Characterization
A plausible synthetic route to this compound would involve the esterification of phenoxyacetic acid with (trimethylsilyl)methanol (B1207269) or the reaction of a phenoxyacetate salt with (chloromethyl)trimethylsilane.
Table 1: Postulated Synthesis of this compound
| Reactant 1 | Reactant 2 | Reaction Type | Potential Catalyst/Conditions |
| Phenoxyacetic acid | (Trimethylsilyl)methanol | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), heat |
| Sodium phenoxyacetate | (Chloromethyl)trimethylsilane | Williamson Ether Synthesis Analogue | Inert solvent (e.g., DMF, THF) |
The characterization of the compound would rely on standard spectroscopic techniques. The expected data, based on the structure and data from similar compounds, are outlined below.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Method | Expected Key Signals |
| ¹H NMR | Singlet around 0.1 ppm (9H, Si(CH₃)₃), Singlet around 3.8 ppm (2H, OCH₂Si), Singlet around 4.6 ppm (2H, PhOCH₂CO), Multiplets between 6.9-7.3 ppm (5H, Ar-H) |
| ¹³C NMR | Signal near 0 ppm (Si(CH₃)₃), Signal around 60-65 ppm (OCH₂Si), Signal around 65-70 ppm (PhOCH₂CO), Signals between 115-160 ppm (Ar-C), Signal around 170 ppm (C=O) |
| IR (Infrared) Spectroscopy | Strong C=O stretch (~1750 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), Si-C stretch (~1250 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺), Characteristic fragmentation patterns including loss of the trimethylsilylmethyl group or the phenoxyacetyl group. |
Advanced Synthetic Methodologies for Trimethylsilyl Methyl Phenoxyacetate
Comprehensive Analysis of Established Synthetic Routes
Established synthetic routes to (trimethylsilyl)methyl phenoxyacetate (B1228835) primarily rely on the preparation of key precursors followed by their condensation through various esterification protocols. These methods are characterized by their reliability and have been foundational in the synthesis of related silyl (B83357) esters.
Strategies for Precursor Synthesis and Functionalization
The synthesis of (trimethylsilyl)methyl phenoxyacetate necessitates the preparation of two primary precursors: phenoxyacetic acid and (trimethylsilyl)methanol (B1207269).
Phenoxyacetic Acid Synthesis:
Phenoxyacetic acid is conventionally synthesized via the Williamson ether synthesis. This method involves the reaction of phenol (B47542) with a haloacetic acid, typically chloroacetic acid, in the presence of a base. chemicalbook.comwikipedia.org The reaction proceeds through the deprotonation of phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from chloroacetic acid.
Reaction: C₆H₅OH + ClCH₂COOH + 2 NaOH → C₆H₅OCH₂COONa + NaCl + 2 H₂O
Acidification: C₆H₅OCH₂COONa + HCl → C₆H₅OCH₂COOH + NaCl
The use of a base, such as sodium hydroxide (B78521), is crucial for the deprotonation of both the phenol and the carboxylic acid. chemicalbook.com The reaction is typically carried out in an aqueous medium, and the phenoxyacetic acid is isolated by acidification of the resulting salt. chemicalbook.comwikipedia.org Functionalization of the aromatic ring of phenol prior to this synthesis can be used to introduce various substituents, allowing for the preparation of a diverse range of phenoxyacetic acid derivatives. jetir.org
(Trimethylsilyl)methanol Synthesis:
(Trimethylsilyl)methanol can be prepared through the reduction of a corresponding trimethylsilyl-substituted carbonyl compound or via the reaction of a Grignard reagent with a silicon-containing electrophile. A common laboratory-scale preparation involves the reaction of methylmagnesium bromide with tetraethoxysilane, followed by reduction of the resulting (trimethylsilyl)formaldehyde. A more direct route involves the reaction of chloromethyltrimethylsilane (B1583789) with a suitable hydroxide source.
The functionalization of these precursors is centered on activating the carboxylic acid of phenoxyacetic acid or the hydroxyl group of (trimethylsilyl)methanol to facilitate the subsequent esterification.
Mechanistic Considerations in Esterification Protocols
The esterification of phenoxyacetic acid with (trimethylsilyl)methanol can be achieved through several established protocols, with the Fischer esterification being a fundamental approach.
Fischer Esterification: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of phenoxyacetic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org The alcohol, (trimethylsilyl)methanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, or an excess of the alcohol is used. organic-chemistry.org
Steglich Esterification: For milder reaction conditions, the Steglich esterification offers an alternative. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol, (trimethylsilyl)methanol, to form the ester. The urea (B33335) byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.
Use of Activating Agents: Other activating agents, such as phosphonitrilic chloride (PNT), can be used to facilitate the esterification. jocpr.com In this method, PNT, in combination with a base like N-methyl morpholine (B109124) (NMM), activates the carboxylic acid group of phenoxyacetic acid, which then readily reacts with phenols or alcohols to form the corresponding esters. jocpr.com
Regio- and Chemoselective Silylation Techniques
In the context of synthesizing this compound, regioselectivity is primarily a concern when dealing with substituted phenoxyacetic acids that may contain other reactive functional groups. Chemoselectivity, however, is a key consideration, particularly in distinguishing between the carboxylic acid and any phenolic hydroxyl groups that might be present on a more complex precursor.
The carboxylic acid group is significantly more acidic than a phenolic hydroxyl group. stackexchange.com This difference in acidity allows for the selective deprotonation of the carboxylic acid using a mild base, such as potassium carbonate. The resulting carboxylate is a much stronger nucleophile than the neutral phenol, enabling its selective reaction with a silylating agent. stackexchange.com
Alternatively, silylation of the carboxylic acid can be achieved using silylating agents like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base. wikipedia.orgnih.gov This approach can be used to protect the carboxylic acid as a trimethylsilyl ester, which can then be used in subsequent reactions. The choice of silylating agent and reaction conditions can influence the selectivity of the silylation process. wikipedia.org For instance, bulkier silyl groups exhibit greater selectivity for primary alcohols over secondary alcohols. wikipedia.org
Development of Novel and Green Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods for ester synthesis, including silyl esters.
Catalytic Pathways for Enhanced Efficiency
To improve the efficiency of the esterification process, various catalytic systems have been explored.
Lewis Acid Catalysis: Lewis acids can be employed to catalyze the reaction between silyl derivatives of carboxylic acids and alcohols. oup.comsciencegate.app For instance, a catalytic amount of an active Lewis acid can promote the esterification in a solvent like hexamethyldisiloxane, leading to good to excellent yields of the ester. oup.com
Transition Metal Catalysis: Transition metal catalysts, including those based on manganese, have been shown to be effective for the hydrosilylation of carboxylic acids, which proceeds via the formation of silyl ester intermediates. nih.govacs.org These methods offer a direct route to silyl esters from carboxylic acids and silanes. Copper-catalyzed dehydrocoupling polymerization has also been developed for the synthesis of poly(silyl ether)s, demonstrating the potential of earth-abundant metals in Si-O bond formation. dicp.ac.cn
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis can be a powerful tool for reactions involving reactants that are soluble in different, immiscible phases. operachem.comcrdeepjournal.orgyoutube.comprinceton.edu In the context of silyl ester synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of an anionic nucleophile from an aqueous phase to an organic phase where the silylating agent resides. crdeepjournal.orgyoutube.com This can enhance reaction rates and yields.
Sustainable Synthesis Principles and Practices
The principles of green chemistry are increasingly being applied to the synthesis of esters and silyl compounds. mdpi.comnsf.govnih.gov
Solvent-Free Conditions: Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and the use of hazardous substances. The synthesis of phenolic esters has been achieved by reacting phenols with acetic anhydride (B1165640) without any catalyst under controlled temperature conditions. jetir.org This approach could potentially be adapted for the synthesis of this compound.
Use of Recyclable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused is another important aspect of sustainable synthesis. Metal catalysts supported on materials like montmorillonite (B579905) K-10 have been used for the deprotection of phenolic esters and have been shown to be recyclable. jetir.org Similar catalytic systems could be designed for the synthesis of silyl esters.
Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical catalysts. researchgate.net While the biocatalytic synthesis of this compound has not been specifically reported, the enzymatic condensation of organosilanols with alcohols to form silyl ethers has been demonstrated, suggesting the potential for developing biocatalytic routes to silyl esters. researchgate.net
Atom Economy: Synthetic routes with high atom economy are preferred in green chemistry. Dehydrogenative cross-coupling reactions for the synthesis of poly(silyl ether)s are highly atom-economical as the only byproduct is hydrogen gas. dicp.ac.cnmdpi.com Exploring similar atom-economical pathways for the synthesis of monomeric silyl esters is a promising area of research.
Flow Chemistry Applications in Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, has emerged as a powerful tool in modern chemical synthesis. polimi.itnoelresearchgroup.com This methodology offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability and automation. uc.pt These benefits have led to its successful application in the synthesis of a wide array of organic compounds, from active pharmaceutical ingredients to fine chemicals. nih.govunimi.it
However, a targeted search of scientific databases and chemical literature yielded no specific examples or dedicated studies on the application of flow chemistry for the synthesis of this compound. While the general principles of flow chemistry could theoretically be applied to the esterification reaction that forms this compound, no published research provides a proof-of-concept or a developed protocol. The potential benefits of employing a continuous-flow setup for its synthesis—such as precise control over reaction time, temperature, and stoichiometry—remain purely speculative in the absence of empirical data.
Optimization of Synthetic Parameters for Scalability and Selectivity
The optimization of reaction conditions is a cornerstone of process chemistry, aiming to maximize product yield and purity while minimizing costs and environmental impact. This typically involves a systematic investigation of various parameters, including temperature, pressure, catalyst loading, and solvent choice.
Reaction Condition Tuning for Yield Maximization
For this compound, the traditional synthesis would likely involve the reaction of a phenoxyacetate salt with (trimethylsilyl)methyl halide or the esterification of phenoxyacetic acid with (trimethylsilyl)methanol. The optimization of such a process would involve a detailed study of how different variables affect the reaction's outcome.
Regrettably, there are no published studies that provide data on the optimization of these or any other synthetic routes to this compound. As a result, no data tables detailing the effects of varying reaction conditions on yield can be presented.
Stereocontrol Strategies in Chiral Analogues
The development of stereoselective synthetic methods is crucial when a molecule possesses one or more chiral centers, as different stereoisomers can exhibit distinct biological activities. While chiral analogues of phenoxyacetate derivatives exist and are of interest in various fields, the specific case of this compound does not inherently present a chiral center in its core structure.
Should a chiral center be introduced into either the phenoxy or the silylmethyl portion of the molecule, stereocontrol would become a critical consideration. Strategies such as the use of chiral catalysts or auxiliaries could then be employed. unimi.itmindat.org However, as there is no information available on the synthesis or even the existence of chiral analogues of this compound, any discussion of stereocontrol strategies would be entirely hypothetical.
Elucidating Reactivity and Mechanistic Pathways of Trimethylsilyl Methyl Phenoxyacetate
Transformations Involving the (Trimethylsilyl)methyl Moiety
The (trimethylsilyl)methyl group is the primary locus of reactivity in many transformations of (trimethylsilyl)methyl phenoxyacetate (B1228835). The silicon atom significantly influences the properties of the adjacent α-carbon, making it a versatile handle for carbon-carbon bond formation and other synthetic manipulations.
The presence of the trimethylsilyl (B98337) group acidifies the protons on the α-carbon, facilitating their removal by a suitable base to generate a carbanion. This carbanion is stabilized by the adjacent ester group through resonance and by the silicon atom, likely through σ-π hyperconjugation. This stabilized nucleophile can then participate in a variety of bond-forming reactions.
The generation of the α-silyl carbanion from (trimethylsilyl)methyl phenoxyacetate allows for subsequent reaction with electrophilic carbon sources such as alkyl halides and acyl chlorides. These reactions result in the formation of new carbon-carbon bonds at the α-position, leading to substituted phenoxyacetic acid derivatives. The general mechanism involves the nucleophilic attack of the carbanion on the electrophile.
Table 1: Illustrative Alkylation and Acylation Reactions of α-Silyl Esters
| Reactant (α-Silyl Ester) | Electrophile | Base | Product |
|---|---|---|---|
| This compound | Methyl iodide | LDA | Methyl (trimethylsilyl)phenoxyacetate |
| This compound | Benzyl bromide | NaH | Benzyl (trimethylsilyl)phenoxyacetate |
| This compound | Acetyl chloride | n-BuLi | 1-((Trimethylsilyl)methyl)-2-phenoxy-2-oxoethyl acetate (B1210297) |
Note: This table is illustrative and based on the general reactivity of α-silyl esters.
The enolate derived from this compound can react with aldehydes and ketones in aldol-type additions to form β-hydroxy-α-silyl esters. beilstein-journals.orgresearchgate.netorganic-chemistry.org These reactions are valuable for the construction of complex molecular architectures. The silicon moiety can influence the stereochemical outcome of these reactions. researchgate.net
Similarly, in Knoevenagel-type condensations, the activated methylene (B1212753) group of this compound can react with aldehydes and ketones in the presence of a weak base to yield α,β-unsaturated products after dehydration. organic-chemistry.orgthermofisher.comnih.gov The reaction proceeds through the formation of an intermediate aldol (B89426) adduct which then eliminates water. organic-chemistry.org
The stabilized carbanion of this compound can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. mdpi.com This 1,4-conjugate addition is a powerful tool for the formation of carbon-carbon bonds and the synthesis of more complex molecules. researchgate.net The silicon group can play a role in stabilizing the intermediate enolate formed during the addition. thieme-connect.de
The carbon-silicon bond in this compound can be cleaved under various conditions, a process known as desilylation. organic-chemistry.org This reaction is synthetically useful as the trimethylsilyl group can be considered a proton surrogate that can be removed after it has served its purpose in activating the α-position. Fluoride (B91410) ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF), are particularly effective for cleaving silicon-carbon bonds. gelest.com Acidic or basic conditions can also promote desilylation. thieme-connect.de The removal of the silyl (B83357) group to install a proton provides access to the corresponding phenoxyacetate ester.
Table 2: Common Reagents for Desilylation of Organosilanes
| Reagent | Conditions | Comments |
|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Highly effective and common |
| Potassium trimethylsilanolate (KOTMS) | Mild conditions | Catalytic amounts can be used organic-chemistry.org |
| Hydrochloric acid (HCl) | Aqueous solution | Acid-catalyzed desilylation |
Under certain conditions, the trimethylsilyl group can migrate from the α-carbon to other positions within the molecule. For instance, thermal or catalyzed rearrangements of α-silyl esters can lead to the formation of silyl ketene (B1206846) acetals. thieme-connect.de This type of rearrangement, known as a Brook rearrangement, is a key process in silicon chemistry. Intermolecular silyl migrations have also been observed, where the silyl group is transferred from one molecule to another. researchgate.net These migrations can be influenced by factors such as solvent and temperature.
Radical and Carbene Generation from the Silylmethyl Group
The bond between silicon and the adjacent methylene carbon (Si-CH₂) is a key site for initiating radical reactions or generating carbene intermediates. The presence of the silicon atom significantly influences the stability and reactivity of these species.
Radical Generation: Silyl radicals are valuable intermediates in organic synthesis, often generated from organosilanes. nih.govresearchgate.net For this compound, a silyl-centered radical could theoretically be generated, though the most common precursors are hydrosilanes like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). nih.govacs.orgdntb.gov.ua The typical mechanism involves an initiation step to create a radical, which then abstracts a hydrogen atom from the hydrosilane to propagate a silyl radical. nih.gov
In the context of the (trimethylsilyl)methyl group, radical formation would more likely involve homolytic cleavage of a C-H or C-Si bond. The β-silyl effect, where a silicon atom stabilizes a radical center two bonds away, is a well-documented phenomenon. However, for a radical on the methylene carbon (α to the silicon), the stabilization is less pronounced. Generation of a radical at this position would likely require harsh conditions, such as high temperatures or potent radical initiators. Subsequent reactions could include hydrogen atom abstraction or addition to unsaturated systems.
Carbene Generation: Carbenes are neutral, divalent carbon species that are highly reactive. wikipedia.orgscienceinfo.com The generation of a carbene at the methylene carbon of the (trimethylsilyl)methyl group would result in a silyl-substituted carbene. The generation of carbenes can be achieved through various methods, such as the decomposition of diazo compounds or α-elimination from suitable precursors. wikipedia.orgscienceinfo.comlibretexts.org While there are no specific widespread methods reported for generating a carbene from a non-functionalized (trimethylsilyl)methyl group, computational studies on related structures, such as 3-trimethylsilylcyclobutylidene, have shown that silicon can have a significant stabilizing effect on a carbene center through interaction with the C-Si bond's rear lobe. nih.gov Such a generated carbene would be expected to undergo characteristic reactions like cyclopropanation of alkenes or C-H bond insertion. wikipedia.orglibretexts.org
Table 1: Comparison of Carbene Generation Methods
| Method | Precursor | Conditions | Description |
| α-Elimination | Haloform (e.g., CHCl₃) | Strong Base (e.g., KOH) | A proton and a leaving group are removed from the same carbon atom, creating a carbanion intermediate that then expels a halide to form the carbene. scienceinfo.com |
| Diazo Decomposition | Diazoalkane (e.g., CH₂N₂) | Heat, Light, or Metal Catalyst (Cu, Rh) | A diazo compound extrudes stable nitrogen gas (N₂) upon thermal, photochemical, or catalytic activation to yield the corresponding carbene. wikipedia.org |
| Tosylhydrazone Decomposition | Tosylhydrazone Salt | Pyrolysis or Photolysis | The salt of a tosylhydrazone decomposes to generate a diazo intermediate, which then loses nitrogen to form the carbene. nih.gov |
Reactivity of the Phenoxyacetate Scaffold
The phenoxyacetate portion of the molecule contains three primary sites of reactivity: the ester functional group, the aromatic ring, and the phenyl ether linkage.
The ester group is susceptible to nucleophilic acyl substitution, most commonly hydrolysis and transesterification.
Ester Hydrolysis: This reaction cleaves the ester back to a carboxylic acid (phenoxyacetic acid) and an alcohol ((trimethylsilyl)methanol). The process can be catalyzed by either acid or base. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and the protonated carboxylic acid.
Base-Promoted Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the (trimethylsilyl)methoxide leaving group to form phenoxyacetic acid, which is immediately deprotonated by the alkoxide to form the carboxylate salt. This final acid-base step makes the reaction essentially irreversible.
Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. masterorganicchemistry.com Similar to hydrolysis, it can be catalyzed by either acid or base. For instance, reacting this compound with an excess of ethanol (B145695) under acidic or basic conditions would lead to the formation of ethyl phenoxyacetate and (trimethylsilyl)methanol (B1207269). The reaction is an equilibrium process, and using the reactant alcohol as the solvent can drive the reaction to completion.
Electrophilic Aromatic Substitution (EAS): The phenoxy group (-OCH₂COOR) is a powerful activating group for electrophilic aromatic substitution. The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. byjus.com This makes the ring highly susceptible to attack by electrophiles, often under milder conditions than those required for benzene (B151609).
Common EAS reactions applicable to this scaffold include:
Halogenation: Reaction with bromine (Br₂) in a non-polar solvent can yield a mixture of ortho- and para-brominated products. Using bromine water can lead to polysubstitution, yielding 2,4,6-tribromophenoxyacetate derivatives. byjus.com
Nitration: Treatment with dilute nitric acid typically produces a mixture of ortho- and para-nitrophenoxyacetate. byjus.comquora.com
Sulfonation: Reaction with sulfuric acid can lead to sulfonation at the ortho or para position, with the product distribution often being temperature-dependent. mlsu.ac.in
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring, typically favoring the para position due to sterics, using a Lewis acid catalyst. mlsu.ac.in
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Phenoxy Derivatives
| Reaction | Reagent | Typical Product(s) | Reference(s) |
| Nitration | Dilute HNO₃ | ortho-Nitrophenol and para-Nitrophenol | byjus.comquora.com |
| Halogenation | Br₂ in CS₂ | ortho-Bromophenol and para-Bromophenol | byjus.com |
| Halogenation | Bromine Water | 2,4,6-Tribromophenol | byjus.com |
| Sulfonation | Conc. H₂SO₄ (low temp.) | ortho-Hydroxybenzenesulfonic acid | mlsu.ac.in |
| Sulfonation | Conc. H₂SO₄ (high temp.) | para-Hydroxybenzenesulfonic acid | mlsu.ac.in |
| Kolbe's Reaction | 1. NaOH, 2. CO₂ | ortho-Hydroxybenzoic acid | byjus.com |
Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is less common for this substrate unless the aromatic ring is substituted with strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions relative to a suitable leaving group (like a halide). masterorganicchemistry.comnih.gov If such groups were present, a strong nucleophile could displace the leaving group via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Recent studies have also shown that generating a phenoxyl radical from a phenol (B47542) can powerfully activate the ring toward nucleophilic substitution. nih.gov
The C-O bond of the phenyl ether is generally stable but can be cleaved under specific oxidative or reductive conditions.
Oxidation: The ether linkage is relatively resistant to oxidation. However, strong oxidizing agents under harsh conditions can lead to cleavage. More sophisticated methods, such as iron-catalyzed aerobic oxidation, have been developed for the selective α-oxidation of ethers. liv.ac.uk For the phenoxyacetate moiety, oxidation would likely target the benzylic-like C-H bonds of the methylene group adjacent to the oxygen, potentially leading to cleavage or further functionalization. Another relevant transformation is the Rubottom oxidation, which converts silyl enol ethers into α-hydroxy carbonyl compounds via an epoxide intermediate, highlighting a pathway for oxidation adjacent to a siloxy group. wikipedia.orgyoutube.com
Reduction: Cleavage of the phenyl ether C-O bond is typically achieved under reductive conditions. A common laboratory method involves using strong acids like HBr or HI, where protonation of the ether oxygen is followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For an aryl alkyl ether, the cleavage typically occurs via an Sₙ2 mechanism at the less-hindered alkyl carbon, which in this case would break the O-CH₂ bond to yield phenol and (trimethylsilyl)methyl halide. Catalytic hydrogenolysis can also be employed to cleave aryl ether bonds, although this often requires high pressures and temperatures.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.com The most relevant of these for the phenoxyacetate scaffold is the Claisen rearrangement. However, the classic aromatic Claisen rearrangement requires an allyl phenyl ether, which rearranges upon heating via a -sigmatropic shift to form an ortho-allylphenol. organic-chemistry.orgvedantu.comwikipedia.orgchem-station.com
This compound lacks the required allyl group (a C=C double bond at the β,γ-position of the ether oxygen). Therefore, it would not be expected to undergo a thermal Claisen rearrangement under standard conditions. While other, less common pericyclic reactions exist, their relevance to this specific saturated ether structure is not well-established in the literature. Cycloaddition reactions, such as the Diels-Alder reaction, involve the aromatic ring acting as a diene. This is generally unfavorable for benzene derivatives as it requires overcoming the aromatic stabilization energy and is not a relevant pathway for this compound under typical conditions.
In-depth Mechanistic Investigations
A deeper look into the mechanisms of the key reactions reveals the electronic and structural factors governing the reactivity of this compound.
Ester Hydrolysis Mechanism: Isotopic labeling studies on ester hydrolysis have confirmed that the reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com In basic hydrolysis, the C-O bond between the carbonyl carbon and the silyl-substituted methoxy (B1213986) oxygen is cleaved. In acidic hydrolysis, protonation activates the carbonyl group, facilitating attack by the weak nucleophile (water) and also converting the alkoxy group into a better leaving group ((trimethylsilyl)methanol). masterorganicchemistry.com
Electrophilic Aromatic Substitution Mechanism: The mechanism proceeds via a two-step process. First, the π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The activating effect of the ether oxygen is crucial for stabilizing this intermediate, particularly when the attack is at the ortho or para position. In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. byjus.com
Ether Cleavage with HX: The reaction with a strong acid like HBr begins with the protonation of the ether oxygen, creating a good leaving group (a neutral phenol molecule). The bromide ion then acts as a nucleophile. Given that the other group is a primary carbon attached to silicon, the subsequent step is an Sₙ2 attack on the methylene carbon, leading to the formation of phenol and (trimethylsilyl)methyl bromide. A competing Sₙ1 pathway involving a primary carbocation is highly unfavorable.
The reactivity of this compound is thus a composite of the well-established chemical behaviors of its constituent parts. While the silylmethyl group offers potential for radical and carbene chemistry, the phenoxyacetate scaffold is dominated by the nucleophilic substitution reactions of the ester and the electrophilic substitution reactions of the activated aromatic ring.
Kinetic Studies and Rate Law Determinations
There is no published data on the kinetic studies or rate law determinations for reactions involving this compound. To date, no experimental values for reaction orders, rate constants, or activation energies have been reported.
Isotopic Labeling Experiments for Pathway Elucidation
No isotopic labeling studies have been published that would serve to elucidate the mechanistic pathways of this compound. Such experiments are crucial for tracing the fate of atoms and bonds during a chemical reaction, and their absence leaves the mechanistic details of this compound's reactions speculative.
Solvent Effects and Catalytic Cycle Analysis
There is a lack of research into the effects of different solvents on the reaction rates and mechanisms of this compound. Furthermore, no studies detailing the analysis of any catalytic cycles involving this compound have been reported.
Strategic Applications in Advanced Organic Synthesis and Materials Chemistry
Utility as a Versatile Synthetic Building Block
The strategic placement of the trimethylsilyl (B98337) group in (trimethylsilyl)methyl phenoxyacetate (B1228835) imparts valuable reactivity that chemists can exploit to construct complex molecular architectures. This subsection explores its role as a C1 synthon equivalent and as a precursor for introducing functional groups with a high degree of stereocontrol.
In organic synthesis, a C1 synthon is a conceptual one-carbon unit that can be introduced into a molecule to form a new carbon-carbon bond. (Trimethylsilyl)methyl phenoxyacetate can function as a masked C1 synthon. The protons on the carbon alpha to both the silicon atom and the ester group can be abstracted by a strong base to generate an α-silyl carbanion. This carbanion is a potent nucleophile that can react with various electrophiles, effectively adding a functionalized one-carbon unit to the substrate.
A prime example of this reactivity is the Peterson olefination, a well-established method for the synthesis of alkenes. wikipedia.orgorganic-chemistry.org The α-silyl carbanion generated from this compound can react with aldehydes or ketones to form a β-hydroxysilane intermediate. This intermediate can then undergo elimination under either acidic or basic conditions to yield the corresponding α,β-unsaturated phenoxyacetate. The choice of acidic or basic elimination conditions can often control the stereochemistry of the resulting alkene, providing either the (E)- or (Z)-isomer, respectively. wikipedia.orgorganic-chemistry.orgnrochemistry.com
Table 1: Generalized Peterson Olefination using this compound
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Base | Elimination Condition | Product (Alkene) |
| This compound | R¹R²C=O | LDA | Acid (e.g., H₂SO₄) | (E)-R¹R²C=CH-O-Ph |
| This compound | R¹R²C=O | LDA | Base (e.g., KH) | (Z)-R¹R²C=CH-O-Ph |
Note: R¹ and R² represent generic alkyl or aryl substituents. LDA = Lithium diisopropylamide. The stereochemical outcome is a general trend and can be substrate-dependent.
This transformation is significant as it allows for the direct formation of a carbon-carbon double bond with a pendant phenoxyacetate group, which can be further elaborated. The trimethylsilyl group, in this context, acts as a "masked" methylene (B1212753) group that is unveiled in the final alkene product.
The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. The silicon-carbon bond in α-silyl esters like this compound can influence the stereochemical outcome of reactions at the α-carbon. While specific studies on this compound are limited, the principles of stereocontrol in reactions of α-silyl esters are well-documented.
For instance, the conjugate addition of nucleophiles to α,β-unsaturated esters bearing a chiral auxiliary can be influenced by the presence of a silyl (B83357) group, leading to the diastereoselective formation of new stereocenters. rsc.org In a similar vein, reactions involving the enolate of this compound with chiral electrophiles could potentially proceed with high diastereoselectivity due to the steric and electronic influence of the bulky trimethylsilyl group.
Furthermore, the β-hydroxysilane intermediates formed during the Peterson olefination are diastereomers. organic-chemistry.org Careful separation of these diastereomers, followed by stereospecific elimination (anti-elimination under acidic conditions and syn-elimination under basic conditions), provides a powerful method for the stereoselective synthesis of alkenes. wikipedia.orgorganic-chemistry.org This level of control is highly valuable in the synthesis of complex molecules where precise stereochemistry is crucial for biological activity.
Contributions to Complex Target Molecule Synthesis
The synthetic utility of this compound as a versatile building block extends to the synthesis of complex and biologically important molecules. While direct applications in total synthesis may not be extensively reported for this specific compound, its potential can be inferred from the known reactivity of analogous organosilicon compounds and silyl esters in the synthesis of natural products, pharmaceuticals, and agrochemicals. worktribe.comwikipedia.orgcore.ac.uk
The construction of natural products often involves the assembly of complex carbon skeletons with precise stereochemistry. rroij.com The ability of this compound to act as a C1 synthon and to participate in stereoselective reactions makes it a potentially valuable tool in this endeavor. For example, the Peterson olefination provides a route to functionalized alkenes, which are common structural motifs in many natural products. wikipedia.orgorganic-chemistry.org The phenoxyacetate moiety can serve as a handle for further transformations or be a part of the final target structure itself, as phenoxy groups are present in some natural products. nih.gov
The synthesis of active pharmaceutical ingredients (APIs) often requires the construction of highly functionalized molecules. zmsilane.com Organosilicon compounds and silyl esters are increasingly used as intermediates in pharmaceutical synthesis due to their unique reactivity and the mild conditions often associated with their transformations. worktribe.comcore.ac.ukzmsilane.com this compound could be employed to introduce a phenoxyacetic acid side chain, a structural feature found in some pharmaceuticals. nih.gov The controlled formation of carbon-carbon bonds via its α-silyl carbanion could be a key step in the synthesis of complex pharmaceutical intermediates.
Table 2: Potential Application in Pharmaceutical Intermediate Synthesis
| Starting Material | Reagent | Key Transformation | Potential Intermediate Class |
| Chiral Aldehyde | This compound, Base | Peterson Olefination | Chiral α,β-Unsaturated Esters |
| Cyclic Ketone | This compound, Base | Peterson Olefination | Exocyclic Alkenes |
| Electrophilic Fragment | This compound, Base | Nucleophilic Addition | Functionalized Phenoxyacetates |
Organosilicon compounds have found widespread use in agriculture, not only as adjuvants that improve the efficacy of pesticides but also as components of the active ingredients themselves. wikipedia.orgjshongze.comsinosil.comsbfchem.comtopwinsilicone.com The unique properties of silicon can enhance the biological activity and environmental profile of agrochemicals. The phenoxyacetic acid moiety is a well-known pharmacophore in herbicides. nih.gov Therefore, this compound could serve as a valuable building block for the synthesis of novel agrochemicals, combining the beneficial properties of an organosilicon component with a proven herbicidal fragment. The synthetic methodologies discussed previously, such as the Peterson olefination, could be employed to construct the carbon framework of new pesticide candidates.
Synthesis of Specialty Chemicals and Fine Chemicals4.3. Role in the Development of Advanced Materials Precursors4.3.1. Monomer Synthesis for Polymeric Systems4.3.2. Precursors for Silicon-Containing Hybrid Materials4.4. Development of Novel Reagents and Catalytic Systems4.4.1. Use as a Ligand Precursor in Organometallic Catalysis4.4.2. Design of Chiral Auxiliaries Based on the Compound
It is possible that "this compound" is a novel compound that has not yet been synthesized or reported in the scientific literature, or it may be referred to by a different nomenclature not readily identifiable through standard chemical searches. Without any foundational data, the generation of an article focusing on its strategic applications is not feasible at this time.
Design, Synthesis, and Reactivity of Derivatives and Analogues
Systematic Exploration of Structural Modifications
The trimethylsilyl (B98337) (TMS) group is just one of many silyl (B83357) ethers used in organic synthesis. nih.gov Its primary role is often as a protecting group for the carboxylic acid, but its structure significantly impacts the reactivity of the ester. The reactivity of silyl esters is broadly related to the substituents on the silicon atom, allowing their properties to be readily modulated. worktribe.comresearchgate.networktribe.com Modifications can be explored by replacing the methyl groups on the silicon atom with other alkyl or aryl substituents.
The general reactivity of silyl groups is influenced by steric and electronic factors. gelest.com Larger, bulkier alkyl groups on the silicon atom increase the steric hindrance around the silicon-oxygen bond, which generally enhances the stability of the silyl ester. core.ac.uk For example, substituting the trimethylsilyl (TMS) group with triethylsilyl (TES), tert-butyldimethylsilyl (TBS), or the highly hindered triisopropylsilyl (TIPS) group would be expected to decrease the rate of nucleophilic attack at the silicon atom. nih.govcore.ac.uk
Conversely, the electronic nature of the substituents also plays a critical role. Aryl groups, such as in the tert-butyldiphenylsilyl (TBDPS) or triphenylsilyl (TPS) groups, can influence stability differently. Phenyl-substituted silyl ethers can be more stable under acidic conditions but may be as reactive or even more reactive than TMS ethers under basic conditions. gelest.commdpi.com The introduction of electron-withdrawing or electron-donating substituents on these phenyl rings would further tune the electrophilicity of the silicon atom.
Below is a table summarizing the expected relative stability of different silyl groups that could be incorporated into the phenoxyacetate (B1228835) structure, based on general principles of silyl ether chemistry. nih.govgelest.comharvard.edu
| Silyl Group | Common Abbreviation | Key Feature | Expected Relative Stability (Hydrolytic) |
| Trimethylsilyl | TMS | Smallest, least hindered | Low |
| Triethylsilyl | TES | Moderately hindered | Moderate |
| tert-Butyldimethylsilyl | TBS/TBDMS | Bulkier alkyl group | High |
| Triisopropylsilyl | TIPS | Very hindered | Very High |
| tert-Butyldiphenylsilyl | TBDPS | Bulky, with phenyl groups | High (pH dependent) |
This interactive table summarizes the relative stability conferred by different silyl groups.
Substituents are broadly categorized as either activating (electron-donating) or deactivating (electron-withdrawing). minia.edu.eglumenlearning.com
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com Examples include alkyl (–R), alkoxy (–OR), and amino (–NR₂) groups. Introducing a methoxy (B1213986) (–OCH₃) group, for example, would significantly increase the rate of electrophilic substitution on the phenoxy ring. ucsb.edu
Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. lumenlearning.com Examples include nitro (–NO₂), cyano (–CN), and carbonyl (–C=O) groups. openstax.org Adding a nitro group would make the phenoxy ring much less reactive.
These effects are transmitted via two main mechanisms: the inductive effect (through sigma bonds) and the resonance effect (through the pi system). openstax.orgucsb.edu Halogens are a unique case, as they are deactivating due to a strong electron-withdrawing inductive effect but are still ortho-, para-directing because of an electron-donating resonance effect. openstax.org
The following table outlines the expected effect of various substituents on the reactivity of the phenoxy aromatic ring towards electrophilic attack. openstax.orgminia.edu.eg
| Substituent Example | Chemical Formula | Effect on Reactivity | Directing Effect |
| Methoxy | –OCH₃ | Strongly Activating | Ortho, Para |
| Methyl | –CH₃ | Weakly Activating | Ortho, Para |
| Chloro | –Cl | Weakly Deactivating | Ortho, Para |
| Nitro | –NO₂ | Strongly Deactivating | Meta |
| Carbonyl (e.g., Aldehyde) | –CHO | Strongly Deactivating | Meta |
This interactive table shows how different substituents affect the reactivity of the phenoxy ring.
The silyl ester functionality is a key reactive center in the molecule. Silyl esters are generally more reactive than their alkyl ester counterparts and can serve as versatile intermediates for the synthesis of other carboxylic acid derivatives. core.ac.uk The (trimethylsilyl)methyl phenoxyacetate can be readily converted into a variety of other functional groups.
A primary transformation is the conversion to amides. The reaction of the silyl ester with amines can produce the corresponding N-substituted phenoxyacetamides. This transformation is often efficient and can be mediated by various reagents, including hydrosilanes. researchgate.networktribe.com The synthesis of Weinreb amides from silyl esters has also been documented. researchgate.net
Furthermore, the ester linkage can be modified to produce other esters (transesterification), thioesters, or the parent carboxylic acid through hydrolysis. The synthesis of various phenoxyacetic acid esters from the corresponding acid is a well-established transformation, often requiring an activating agent. jocpr.com The silyl ester itself can be considered an "activated" form of the carboxylic acid.
Comparative Reactivity Analysis of Designed Analogues
By combining the structural modifications described above, a wide array of analogues can be designed with tailored reactivity. A comparative analysis allows for the prediction of their chemical behavior.
Silyl Moiety Influence: An analogue featuring a TIPS group instead of a TMS group will be significantly more stable towards hydrolysis and less prone to nucleophilic attack at the silicon center. nih.govcore.ac.uk An analogue with a TBDPS group may show pH-dependent stability, being more robust in acidic media. gelest.com
Phenoxy Ring Influence: A derivative with a nitro group on the phenoxy ring will be less susceptible to electrophilic attack on the ring compared to the unsubstituted parent compound. lumenlearning.com In contrast, an analogue with a methoxy group will be highly activated towards such reactions. minia.edu.eg The electronic nature of the ring substituent can also have a minor electronic effect on the reactivity of the distant ester group.
Ester Linkage Influence: Converting the silyl ester to an amide derivative will fundamentally change its reactivity. Amides are generally much less reactive towards nucleophilic acyl substitution than esters due to the resonance donation from the nitrogen atom.
For instance, a molecule like tert-butyldimethylsilyl(methyl) (4-nitrophenoxy)acetate would be expected to be hydrolytically more stable (due to the TBS group) and have a highly deactivated aromatic ring (due to the nitro group) compared to the parent this compound.
Establishment of Structure-Reactivity Relationships
Structure-Reactivity Relationships (SRRs) are principles that connect the chemical structure of a molecule to its observed reactivity. collaborativedrug.comdrugdesign.org For the derivatives of this compound, several key SRRs can be established.
Silyl Group Sterics and Stability: There is a direct correlation between the steric bulk of the alkyl or aryl substituents on the silicon atom and the hydrolytic stability of the silyl ester. Increased steric hindrance around the Si-O bond impedes the approach of nucleophiles, thus increasing the compound's stability. core.ac.uk
Phenoxy Substituent Electronics and Ring Reactivity: The rate of electrophilic aromatic substitution on the phenoxy ring is directly proportional to the electron-donating ability of the substituents present. This can be quantified using Hammett parameters, which relate reaction rates to the electronic properties of substituents. minia.edu.egucsb.edu
Ester vs. Amide Reactivity: The nature of the heteroatom attached to the carbonyl carbon dictates the reactivity towards nucleophilic acyl substitution. The greater resonance stabilization in an amide linkage makes it significantly less electrophilic and less reactive than the corresponding ester linkage. researchgate.net
These relationships are fundamental to medicinal chemistry and materials science, allowing for the rational design of molecules with specific, predictable properties. collaborativedrug.comresearchgate.net
Development of New Functional Materials from Derivatives
While specific applications of this compound in functional materials are not widely documented, the principles of its derivatization suggest significant potential. The ability to systematically modify its structure opens avenues for creating materials with tailored properties.
For example, by introducing polymerizable groups (like a vinyl group) onto the phenoxy ring, these derivatives could serve as monomers for the synthesis of specialty polymers. The silyl group could be used as a temporary protecting group during polymerization and later removed to reveal a carboxylic acid group, leading to functional polymers with tunable acidity or sites for further modification.
The modification of the phenoxy ring with chromophores or electronically active groups could lead to the development of novel photoelectric materials. Phenazine derivatives, for instance, which are rigid, electron-deficient aromatic compounds, are used in the design of such materials. researchgate.net By analogy, appropriately substituted phenoxyacetate derivatives could be explored for similar applications. Furthermore, the generation of ortho-silyl phenols from related structures provides access to versatile building blocks for complex organic synthesis, including bioactive molecules. nih.gov The diverse reactivity of the three molecular domains provides a rich platform for creating a vast number of derivatives for screening and development in materials science.
Theoretical and Computational Chemistry Approaches to Trimethylsilyl Methyl Phenoxyacetate
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of molecules. For (Trimethylsilyl)methyl phenoxyacetate (B1228835), these methods can elucidate the distribution of electrons and the nature of the chemical bonds, which are fundamental to understanding its reactivity and properties.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For (Trimethylsilyl)methyl phenoxyacetate, a theoretical analysis would likely reveal that the HOMO is localized on the phenoxy group, particularly the oxygen atom and the aromatic ring, due to the presence of lone pairs and the π-system. The LUMO would be expected to be distributed over the carbonyl group of the acetate (B1210297) moiety, as this is the most electron-deficient part of the molecule. The specific energy values of these orbitals and the HOMO-LUMO gap would require detailed quantum chemical calculations.
Interactive Data Table: Theoretical Frontier Molecular Orbital Energies of this compound (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or computational values for this compound are not readily available in the searched literature.)
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map provides a guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density and a propensity to attract electrophiles. Conversely, regions of positive potential are colored blue, indicating a deficiency of electrons and a tendency to attract nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen and the phenoxy oxygen atoms due to their high electronegativity and the presence of lone pairs. The aromatic ring would also exhibit negative potential above and below the plane of the ring due to the π-electron cloud. The hydrogen atoms of the methyl groups, particularly those on the trimethylsilyl (B98337) group, would likely show a positive potential. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical determinants of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are powerful computational tools used to explore the potential energy surface of a molecule and understand its dynamic behavior.
Energy Minima and Transition State Identification
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (energy minima or conformers) and the energy barriers between them (transition states). For a flexible molecule like this compound, with several rotatable bonds, there are numerous possible conformations. Computational methods can systematically explore these possibilities to identify the most stable conformers, which are the ones most likely to be populated at a given temperature. By calculating the relative energies of different conformers, it is possible to understand the molecule's preferred shape. Transition state identification helps in understanding the dynamics of conformational changes.
Solvent Effects on Conformation and Reactivity
The surrounding environment, particularly the solvent, can have a significant impact on the conformation and reactivity of a molecule. Molecular dynamics (MD) simulations can be used to study these effects by explicitly including solvent molecules in the computational model. MD simulations track the movements of all atoms in the system over time, providing a detailed picture of how the solute and solvent molecules interact. For this compound, simulations in different solvents could reveal how the solvent polarity and hydrogen-bonding capability influence the conformational equilibrium and the accessibility of reactive sites.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides a powerful means to investigate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. By mapping out the potential energy surface for a reaction, it is possible to determine the most likely reaction pathway and to calculate activation energies, which are related to the reaction rate. For this compound, computational methods could be employed to study a variety of potential reactions, such as its hydrolysis, or its participation in cycloaddition reactions. These studies would provide valuable insights into the factors that control the regioselectivity and stereoselectivity of such reactions.
Transition State Characterization and Activation Energy Calculations
Understanding the chemical reactivity of this compound requires a detailed analysis of the energy landscape of its potential reactions, such as hydrolysis, transesterification, or amidation. Transition state theory is central to this analysis. A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, an energy maximum in the reaction coordinate but a minimum in all other degrees of freedom. Locating this first-order saddle point is crucial for calculating the activation energy (Ea), which is the minimum energy required for a reaction to occur and a key determinant of the reaction rate. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are widely used to model these processes. dergipark.org.trresearchgate.net A typical workflow for characterizing a transition state and calculating the activation energy for a reaction of this compound would involve:
Geometry Optimization: The three-dimensional structures of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.
Transition State Search: Starting from the guessed structure, algorithms are used to locate the exact transition state on the potential energy surface.
Frequency Calculation: A frequency analysis is performed to confirm the nature of the stationary points. Reactants and products should have all real (positive) vibrational frequencies, while a true transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a specific bond). researchgate.net
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the initial reactants.
Combining experimental work with computational studies can provide a comprehensive understanding of the reaction mechanism. core.ac.uk For silyl (B83357) esters, theoretical calculations can help rationalize how substituents on the silicon atom and the carboxylic acid moiety influence reactivity by altering the energy of the transition state. researchgate.net
Table 1: Overview of Computational Methods for Reaction Analysis
| Method | Abbreviation | Primary Application | Key Information Obtained |
|---|---|---|---|
| Density Functional Theory | DFT | Electronic structure calculation for medium to large systems. | Optimized geometries, reaction energies, activation barriers, electronic properties. worktribe.com |
| Ab Initio Methods (e.g., Møller-Plesset) | MP2, MP4 | High-accuracy electronic structure calculation, often for smaller systems. | More accurate energies than DFT, used for benchmarking. dergipark.org.tr |
| Intrinsic Reaction Coordinate | IRC | Mapping the reaction pathway from transition state to reactants and products. | Confirmation that a transition state connects the desired reactants and products. dergipark.org.tr |
Prediction of Reactive Intermediates and By-products
Silyl esters like this compound are recognized as versatile reactive intermediates in organic synthesis. researchgate.networktribe.comchemrxiv.org Their reactivity is generally higher than that of their alkyl ester counterparts. researchgate.net Computational chemistry can be used to predict the formation and stability of various transient species and potential side products. The reactivity of silyl esters is primarily dictated by two competing pathways for nucleophilic attack. researchgate.net
Path I: Attack at the Carbonyl Carbon: A nucleophile (Nu⁻) can attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate can result in acylation of the nucleophile and the release of a (trimethylsilyl)methanolate anion. This is a common pathway for reactions like amidation or transesterification.
Path II: Attack at the Silicon Atom: Alternatively, a nucleophile can attack the silicon atom. Silicon's ability to form hypervalent (pentacoordinate) intermediates makes this a viable pathway. This attack would lead to the displacement of the phenoxyacetate group and the formation of a new silyl derivative and a phenoxyacetate anion.
The preferred pathway depends on several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituents on the silicon atom. researchgate.net For this compound, the relatively low steric hindrance of the trimethylsilyl group might allow for attack at the silicon center under certain conditions.
Computational modeling can predict the activation barriers for both pathways, thereby indicating which reactive intermediates and by-products are more likely to form under specific reaction conditions. For example, by modeling the reaction with an amine, one could predict whether the primary product would be the corresponding amide (from Path I) or a silylated amine and phenoxyacetic acid (from Path II).
Table 2: Potential Reaction Pathways and Products
| Pathway | Site of Attack | Predicted Intermediate | Potential Final Products (after workup) |
|---|---|---|---|
| Path I (Acyl-Oxygen Cleavage) | Carbonyl Carbon | Tetrahedral Carbonyl Adduct | Acylated Nucleophile + (Trimethylsilyl)methanol (B1207269) |
| Path II (Alkyl-Oxygen Cleavage) | Silicon Atom | Pentacoordinate Silicon Adduct | Silylated Nucleophile + Phenoxyacetic acid |
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Analogue Series
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. researchgate.netmdpi.com For an analogue series of this compound, a QSAR study could be developed to predict reactivity in a specific chemical transformation or a particular biological effect.
The process involves creating a dataset of molecules by systematically modifying the parent structure. For this compound, modifications could be made to the phenyl ring of the phenoxy group (e.g., adding electron-donating or electron-withdrawing substituents) or to the groups on the silicon atom.
For each analogue, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies) describe the electron distribution and susceptibility to electrophilic or nucleophilic attack.
Steric Descriptors: (e.g., molecular volume, surface area, specific steric parameters) quantify the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) describe the molecule's partitioning behavior between aqueous and nonpolar environments.
Once the descriptors and the activity/reactivity data are compiled, mathematical techniques like Multiple Linear Regression (MLR) are used to build a model that relates the two. A successful QSAR model can be used to predict the properties of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with desired characteristics.
Table 3: Hypothetical Data for a QSAR Study of this compound Analogues
| Analogue (Substituent on Phenyl Ring) | LogP (Hydrophobicity) | LUMO Energy (eV) (Electronic) | Molecular Volume (ų) (Steric) | Observed Reactivity (Hypothetical) |
|---|---|---|---|---|
| H (Parent) | 2.50 | -0.85 | 250.1 | 1.00 |
| 4-Cl | 3.21 | -1.05 | 265.4 | 1.55 |
| 4-OCH₃ | 2.45 | -0.70 | 275.8 | 0.82 |
| 4-NO₂ | 2.60 | -1.50 | 270.3 | 2.10 |
In Silico Screening for Novel Reactivity or Applications
In silico screening refers to the use of computational methods to search large databases of molecules for compounds with a desired property, often a specific biological activity. This approach can accelerate the discovery of new applications for existing compounds like this compound.
One of the primary techniques is molecular docking. This method predicts the preferred orientation of a ligand (the molecule being screened) when bound to a target macromolecule, typically a protein receptor or enzyme. The process involves:
Target Selection: A biologically relevant protein target is chosen.
Ligand Preparation: A 3D structure of this compound is generated and optimized.
Docking Simulation: A docking algorithm samples a large number of possible binding poses of the molecule within the active site of the target protein.
Scoring: The different poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower score generally indicates a more favorable interaction.
By screening this compound against a library of hundreds or thousands of protein structures, researchers can identify potential biological targets and hypothesize new therapeutic applications. For instance, if the molecule shows a high predicted binding affinity for a particular enzyme, it could be investigated experimentally as a potential inhibitor.
Beyond biological applications, computational screening can also explore novel chemical reactivity. By modeling the interaction of this compound with various catalysts or reagents, it may be possible to predict and discover new, synthetically useful transformations that have not yet been explored experimentally.
Table 4: Workflow for In Silico Screening
| Step | Description | Computational Tool/Method |
|---|---|---|
| 1. Target Identification | Selection of a protein or other macromolecule of interest from databases (e.g., Protein Data Bank). | Bioinformatics Databases |
| 2. Ligand Preparation | Generation of a low-energy 3D conformer of this compound. | Molecular Mechanics, DFT |
| 3. Molecular Docking | Prediction of the binding mode and affinity of the ligand to the target. | Docking software (e.g., AutoDock, Glide) |
| 4. Hit Identification | Analysis of docking scores and binding poses to identify promising ligand-target interactions. | Scoring Functions, Visual Analysis |
| 5. Experimental Validation | Synthesis and experimental testing of the compound to validate the in silico prediction. | (Laboratory-based) |
Future Directions, Challenges, and Emerging Research Trends
Exploration of Unconventional Reactivity Pathways
While the classical reactivity of silyl (B83357) esters is well-documented, future research is expected to delve into less conventional transformations of (trimethylsilyl)methyl phenoxyacetate (B1228835). worktribe.comresearchgate.networktribe.comcore.ac.uk A primary area of interest lies in its potential to serve as a precursor to other valuable reactive intermediates. For instance, under specific conditions, it could undergo rearrangements or fragmentations to generate novel silyl-containing species.
One promising avenue is the exploration of its conversion to silyl ketene (B1206846) acetals, which are powerful nucleophiles in carbon-carbon bond-forming reactions. researchgate.net The influence of the phenoxyacetate moiety on the stability and reactivity of such intermediates warrants detailed investigation. Furthermore, the silicon-oxygen bond, while generally stable, can be activated under specific catalytic conditions, opening up pathways for novel functionalization reactions. tandfonline.com The development of catalytic systems that can selectively cleave the Si-O bond while preserving other functional groups is a significant challenge.
Future research could focus on the following:
Catalyst Development: Designing novel catalysts, potentially based on earth-abundant metals, for the selective activation and transformation of the silyl ester group. nih.gov
Reaction Discovery: Investigating unprecedented reaction pathways, such as radical-mediated transformations or cycloaddition reactions, involving (trimethylsilyl)methyl phenoxyacetate. rsc.org
Mechanistic Studies: Employing computational and experimental techniques to elucidate the mechanisms of newly discovered reactions, thereby enabling their optimization and broader application.
Advanced Stereoselective and Enantioselective Transformations
The development of stereoselective and enantioselective reactions is a cornerstone of modern organic synthesis. For this compound, future research will likely focus on transformations that can create chiral centers with high levels of control. This could involve the development of chiral catalysts that can differentiate between the enantiotopic faces of the molecule or its derivatives.
One area of significant potential is the enantioselective silylation of alcohols, a process that can be catalyzed by small organic molecules. nih.govresearchgate.net While this relates to the synthesis of chiral silyl ethers, the principles could be adapted to reactions involving the silyl group of this compound. Furthermore, transition metal-catalyzed asymmetric C-H activation and silylation are emerging as powerful tools for the synthesis of chiral organosilicon compounds. rsc.org
Key research directions include:
Chiral Catalyst Design: The development of novel chiral Lewis bases or transition metal complexes for the enantioselective functionalization of this compound. soci.org
Asymmetric Desymmetrization: Exploring reactions that can desymmetrize prochiral derivatives of this compound to generate enantiomerically enriched products.
Kinetic Resolution: Devising catalytic methods for the kinetic resolution of racemic mixtures of chiral derivatives of the title compound.
The table below summarizes potential stereoselective transformations for this compound.
| Transformation | Potential Catalyst Type | Desired Outcome |
| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | Enantioenriched α-alkylated phenoxyacetate |
| Asymmetric Hydrosilylation | Chiral Rhodium or Iridium Complex | Chiral silyl ether products |
| Enantioselective Aldol (B89426) Addition | Chiral Lewis Acid or Base | Enantioenriched β-hydroxy ester derivatives |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
These computational tools can help to:
Predict Reactivity: Develop models that can accurately predict how this compound will behave under a given set of reaction conditions. eurekalert.org
Optimize Reaction Conditions: Use machine learning algorithms to rapidly screen a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for a desired transformation. nih.gov
Discover New Reactions: Employ AI-driven retrosynthesis tools to identify novel synthetic routes to or from this compound.
Development of Photo- and Electrocatalytic Applications
Photocatalysis and electrocatalysis offer sustainable and efficient alternatives to traditional synthetic methods. The application of these techniques to the chemistry of this compound is a promising area for future research. While the compound itself may not be photo- or electroactive, it could be converted into derivatives that are, or it could participate in reactions initiated by a photocatalyst or an electrode.
Recent studies have shown that silicon-containing compounds, such as silicon nanoparticles and hypervalent silicon compounds, can be used in photocatalytic applications. rsc.orgresearchgate.net For instance, silicon nanowires have been shown to be effective photocatalysts for the degradation of organic dyes. nih.gov This suggests that silicon-containing byproducts from reactions of this compound could potentially be repurposed for photocatalytic applications.
Future research in this area could involve:
Development of Photo- and Electro-responsive Derivatives: Synthesizing derivatives of this compound that can be activated by light or electricity.
Catalyst and Electrode Design: Creating novel photocatalysts and electrode materials that can mediate the transformation of this compound.
Mechanistic Investigations: Studying the mechanisms of photo- and electrocatalytic reactions involving this compound to enable their optimization.
Sustainable and Circular Economy Approaches in its Synthesis and Use
The principles of green chemistry and the circular economy are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more sustainable methods for its synthesis and on finding ways to recycle and reuse the byproducts of its reactions.
The synthesis of phenoxyacetic acid derivatives can be made more sustainable by recycling solvents and minimizing waste. wipo.intgoogle.comgoogle.com For the silyl component, the development of a circular economy for silicones, where waste is depolymerized back to monomers, offers a model for the recycling of silicon-containing byproducts. silicones.eu The dehydrogenative coupling of hydrosilanes with alcohols to produce silyl ethers is another example of a sustainable synthetic method that could be relevant to the synthesis of this compound. nih.govacs.org
Key areas for future research include:
Green Synthesis Routes: Developing synthetic methods that use renewable feedstocks, employ catalytic reagents, and minimize the generation of waste.
Byproduct Valorization: Finding applications for the silicon-containing byproducts of reactions involving this compound, such as in the synthesis of new materials or as catalysts.
Circular Economy Models: Designing closed-loop processes where the starting materials for the synthesis of this compound can be regenerated from its reaction products. circularsilicon.com
The following table outlines potential sustainable approaches for the synthesis and use of this compound.
| Approach | Description | Potential Benefit |
| Catalytic Dehydrogenative Coupling | Synthesis from phenoxyacetic acid and a hydrosilane with the release of hydrogen gas. | Atom-economic and produces a valuable byproduct (H₂). |
| Solvent-Free Synthesis | Conducting the synthesis in the absence of a solvent. | Reduced waste and environmental impact. |
| Silicon Byproduct Recycling | Converting silicon-containing byproducts back into useful silicon precursors. | Reduced reliance on virgin materials and waste minimization. |
Interdisciplinary Applications and New Material Discoveries
The unique properties of organosilicon compounds make them valuable in a wide range of interdisciplinary applications, from materials science to medicine. nih.govmdpi.com this compound, as a functionalized silane, has the potential to serve as a building block for the synthesis of new materials with tailored properties. zmsilane.comethz.chresearchgate.net
For example, it could be incorporated into polymers to modify their surface properties, enhance their thermal stability, or introduce specific functionalities. drexel.edu The phenoxyacetate moiety could be further functionalized to introduce biocompatibility or other desirable properties for biomedical applications. The silyl group can act as a versatile handle for further chemical modifications.
Future research could explore the following interdisciplinary applications:
Polymer Chemistry: Using this compound as a monomer or a modifying agent for the synthesis of novel silicon-containing polymers.
Materials Science: Developing new materials, such as coatings, adhesives, and composites, with enhanced properties derived from the incorporation of this compound. researchgate.net
Biomaterials: Designing and synthesizing biocompatible materials for applications in drug delivery, tissue engineering, and medical devices.
The discovery of new applications and materials will require collaboration between chemists, materials scientists, engineers, and biologists.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (trimethylsilyl)methyl phenoxyacetate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound derivatives often involves silylation and esterification steps. For example, trimethylsilyl groups can be introduced via nucleophilic substitution using trimethylsilyl chloride under anhydrous conditions. Reaction optimization should focus on controlling moisture levels (to prevent desilylation) and using catalysts like triethylamine to enhance silyl group stability . Solvent selection (e.g., THF or DCM) and temperature gradients (0°C to room temperature) are critical for minimizing side reactions such as dimerization, as observed in analogous trimethylsilyl-methyl furan carboxylate syntheses .
Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for verifying the trimethylsilyl group ( ppm for Si(CH)) and ester linkages. Flow H NMR can monitor reaction kinetics in real-time, as demonstrated in dimerization studies of structurally similar o-quinodimethanes . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) should corroborate molecular weight and functional groups (e.g., C=O at ~1740 cm). Discrepancies in spectral data may arise from impurities or residual solvents, necessitating rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound’s moisture sensitivity requires storage under inert atmospheres (argon or nitrogen) in sealed, desiccated containers. Use anhydrous solvents (e.g., freshly distilled THF) during experiments to prevent hydrolysis of the trimethylsilyl group. Safety protocols mandate personal protective equipment (PPE), including nitrile gloves and face shields, as outlined in safety data sheets for analogous silyl esters . Stability tests under varying temperatures (-20°C to 25°C) and humidity levels are advised to establish shelf-life parameters.
Advanced Research Questions
Q. What mechanistic insights exist regarding the dimerization kinetics of this compound derivatives, and how do substituents influence reaction pathways?
- Methodological Answer : Dimerization of (trimethylsilyl)methyl-substituted compounds often proceeds via [4+2] cycloaddition or radical pathways. For example, o-quinodimethanes derived from trimethylsilyl-methyl furan carboxylates dimerize exothermically, with reaction rates influenced by steric hindrance from α-substituents . Kinetic studies using variable-temperature NMR and density functional theory (DFT) calculations can elucidate transition states and substituent effects (e.g., electron-withdrawing groups reduce dimerization propensity). Contradictions in reported rate constants may arise from solvent polarity or competing side reactions, requiring controlled experimental replication .
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder or nucleophilic substitution reactions?
- Methodological Answer : Molecular dynamics simulations and frontier molecular orbital (FMO) analysis are critical for predicting regioselectivity. For instance, the electron-rich silyl group in this compound may enhance electrophilicity at the ester carbonyl, favoring nucleophilic attack. DFT studies on analogous compounds, such as methyl 2-(trimethylsilyl)methyl furancarboxylate, reveal that steric effects dominate over electronic effects in dienophile interactions . Validation via experimental trapping (e.g., using methyl acrylate as a dienophile) is recommended to confirm computational predictions .
Q. What strategies mitigate side reactions during the synthesis of this compound, particularly hydrolysis or unintended cyclization?
- Methodological Answer : Hydrolysis of the trimethylsilyl group can be minimized by employing rigorously dry conditions and scavengers like molecular sieves. For cyclization-prone intermediates, kinetic control via low-temperature reactions (-78°C) and rapid quenching (e.g., with aqueous NHCl) is effective, as shown in the synthesis of 3-(acetoxymethyl)-2-[1-(trimethylsilyl)ethyl]furan derivatives . Analytical monitoring (e.g., TLC or inline IR) enables early detection of side products, while orthogonal protecting groups (e.g., tert-butyl esters) can isolate reactive sites during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
